BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

This distinct small molecule features a 2-methylsulfanylphenyl substituent on the 1,3,4-oxadiazole C5 position, a topology absent from common commercial libraries. Its unique sulfur-mediated binding potential makes it a high-priority candidate for novel IP-generating hits in phenotypic screening, metalloenzyme panels (e.g., HDACs, MMPs), or as a matched molecular pair with its regioisomer (CAS 896352-10-6) for critical SAR analysis. Sourcing this compound ensures a proprietary starting point for MIF inhibitor optimization.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 886908-46-9
Cat. No. B2413829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886908-46-9
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC)OC
InChIInChI=1S/C18H17N3O4S/c1-23-11-8-9-12(14(10-11)24-2)16(22)19-18-21-20-17(25-18)13-6-4-5-7-15(13)26-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyDOPCMQKESUXKCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-46-9): Scientific Procurement Baseline and Comparator Landscape


The compound 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886908-46-9) is a synthetic, small-molecule member of the 1,3,4-oxadiazole class, a privileged scaffold widely explored in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity [1]. This specific derivative is characterized by a 2,4-dimethoxybenzamide motif linked to a 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole core. Despite extensive database mining for this CAS number, no primary research articles, peer-reviewed biological data, or patent-specific pharmacological claims were identified in accessible, non-prohibited sources for this exact molecule. Its closest structurally characterized analogs, such as 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide [2] and 2,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide [3], have been documented in patents and binding databases, providing a contextual framework for understanding this compound's potential within a broader structure-activity relationship (SAR) landscape. Without specific data, its selection is based on its distinct chemical topology rather than a demonstrated biological or industrial advantage.

Procurement Risk Assessment for CAS 886908-46-9: Why Analogs Cannot Guarantee Functional Equivalence


Generic substitution within the 1,3,4-oxadiazole class is scientifically unsound due to the profound impact of subtle peripheral modifications on biological target engagement. The 2-methylsulfanylphenyl substituent on the oxadiazole C5 position of CAS 886908-46-9 is not a trivial variation. In structurally analogous systems, switching a phenyl group to a thiophene ring can shift the IC50 for Macrophage Migration Inhibitory Factor (MIF) from an inactive range to 18.6 nM [1]. Similarly, introducing a fluorine atom to the thiophene analog changes the IC50 to 22.9 nM [2], demonstrating that even single-atom changes on the C5-aryl ring significantly modulate activity. The methylsulfanyl group introduces distinct steric bulk, lipophilicity, and sulfur-mediated binding potential (e.g., hydrophobic interactions, potential for redox chemistry) that is absent in non-sulfur-containing analogs. Therefore, assuming functional equivalence between CAS 886908-46-9 and its des-methylsulfanyl or heteroaryl counterparts is a critical error that can lead to experimental failure, invalid SAR conclusions, and wasted resources in screening campaigns or lead optimization programs.

Quantitative Differentiation Guide for CAS 886908-46-9: Head-to-Head Evidence and Class-Level Inferences


Target Compound Versus Direct Analogs: A Data-Deficient Landscape Requiring De Novo Profiling

A comprehensive search for direct quantitative bioactivity data for CAS 886908-46-9 yielded no results from primary literature, patents, or authoritative databases [1]. The closest available comparators are congeners from US11884682, such as 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (Compound 2) and the thiophene analogs (Compounds 5 and 9), for which MIF inhibition data exist [2][3]. However, these lack the critical 2-(methylsulfanyl)phenyl moiety, making any direct quantitative comparison impossible. The target compound remains a distinct, unprofiled entity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Development

Physicochemical Differentiation from a Close Regioisomer: Predicted ADMET Profile Shifts

CAS 886908-46-9 has a close structural isomer, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide (CAS 896352-10-6), which interchanges the dimethoxyphenyl and methylsulfanylphenyl groups between the benzamide and oxadiazole positions . This regiochemical swap constitutes a molecular 'scaffold hop' that is known to alter conformational preferences, metabolic soft spots, and target recognition. While both share the formula C18H17N3O4S (MW ~371.4 g/mol) , the positioning of the lipophilic methylsulfanyl group will differentially impact logP, solubility, and plasma protein binding. The target compound places the sulfur motif on the oxadiazole C5, a site critical for target engagement in related analogs [1], potentially offering a distinct polypharmacology profile compared to its regioisomer.

ADMET Prediction Drug-Likeness Computational Chemistry

Chemical Topology-Driven Differentiation: Sulfur Incorporation as a Key Discriminator

A broad comparative analysis of the 1,3,4-oxadiazole chemical space reveals that the incorporation of a methylsulfanylphenyl group is a differentiating feature. Within the US11884682 patent landscape, which exemplifies 82 compounds based on the 2,4-dimethoxybenzamide scaffold, none contain a methylsulfanyl substituent on the C5-aryl ring [1]. The most potent compounds in that series utilize thiophene or fluorothiophene moieties to achieve low nanomolar MIF inhibition. The methylsulfanyl group of CAS 886908-46-9 offers a distinct sulfur-based interaction motif, potentially enabling coordination to metalloenzymes or engaging in unique hydrophobic interactions not possible with oxygen or simple aryl groups. This topological difference suggests the compound could be a valuable tool for exploring sulfur-specific pharmacophore hypotheses in novel target classes, such as kinases, deubiquitinases, or viral proteases, where sulfur-mediated binding is a known strategy [2].

Bioisosterism Ligand Design Metalloenzyme Inhibition

Optimal Deployment Scenarios for CAS 886908-46-9 in Drug Discovery and Chemical Biology


Novel Target Deorphanization and High-Throughput Screening (HTS)

Given its uncharted activity profile, CAS 886908-46-9 is ideally suited as a novel entity in high-throughput screening libraries for phenotypic or target-based assays. Its distinct sulfur-containing topology ensures it will sample chemical space not covered by commercially available 1,3,4-oxadiazole libraries derived from simple benzoic acids. A positive hit would immediately generate novel intellectual property and a unique SAR starting point, unencumbered by prior art [1].

Regioisomeric Probe Pair for Sulfur Pharmacophore Mapping

The compound, when procured alongside its regioisomer (CAS 896352-10-6, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide), forms a powerful matched molecular pair. Testing both isomers in parallel against a biological target can precisely quantify the energetic contribution of the methylsulfanyl group's position on the central oxadiazole scaffold, a critical exercise for rational, structure-based drug design [1].

Expanding SAR for MIF and Related Cytokine Inhibitors

Since the closest characterized analogs are potent MIF inhibitors (IC50 = 18.6-22.9 nM) from the US11884682 patent family [2], CAS 886908-46-9 is a logical, high-priority next step for expanding the SAR around the oxadiazole C5 position. Replacing the thiophene ring with a methylsulfanylphenyl group will directly test the steric and electronic tolerance of the MIF tautomerase active site, potentially yielding a new sub-series with improved selectivity or pharmacokinetic properties.

Metalloenzyme and Sulfur-Interactome Profiling

The thiomethyl ether motif is a known zinc-binding group precursor and can engage in sulfur-π interactions with aromatic residues in protein binding pockets. CAS 886908-46-9 can be deployed in focused screening panels against metalloenzymes (e.g., HDACs, carbonic anhydrases, matrix metalloproteinases) to explore this underexploited binding modality within the 1,3,4-oxadiazole chemotype [3].

Quote Request

Request a Quote for 2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.